2-戊炔-4-酮

描述

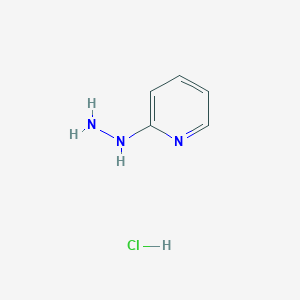

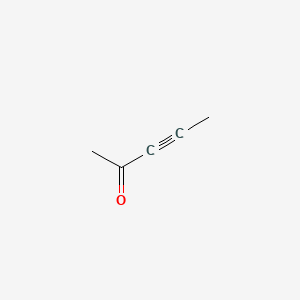

2-Pentyn-4-one, also known as Pent-3-yn-2-one or 3-Pentyn-2-one, is a chemical compound with the molecular formula C5H6O . It has a molecular weight of 82.10 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Pentyn-4-one consists of 5 carbon atoms, 6 hydrogen atoms, and 1 oxygen atom . The IUPAC name for this compound is pent-3-yn-2-one . The InChIKey, a unique identifier for the compound, is DZOOXMGZVWHNAS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Pentyn-4-one has a density of 0.9±0.1 g/cm³ . It has a boiling point of 105.1±23.0 °C at 760 mmHg . The vapour pressure is 29.9±0.2 mmHg at 25°C . The compound has a molar refractivity of 23.2±0.3 cm³ . It has 1 hydrogen bond acceptor and no hydrogen bond donors . The topological polar surface area is 17.1 Ų .科学研究应用

有机化学合成:

- 2-戊炔-4-酮衍生物已被用于合成碳水化合物衍生的4-戊炔-1-醇,从而形成螺环状的2-氧代环己烯基金属配合物 (Weyershausen, Nieger, & Dötz, 2000)。

- 它还在金(I)/锌(II)催化的串联氢胺化/环化反应中发挥作用,从4-戊炔-腈中形成2-氨基吡咯 (Demir, Emrullahoğlu, & Buran, 2010)。

材料科学和聚合物应用:

- 在材料科学领域,2-戊炔-4-酮在聚(4-甲基-2-戊炔)纳米复合膜中增强了膜的透过性和对大有机分子相对于小永久气体的选择性 (Merkel et al., 2002)。

- 它被用作‘可点击’生物可降解聚乳酸的合成前体,允许在聚合物上引入各种功能基团 (Zhang, Ren, & Baker, 2014)。

催化:

- 该化合物参与了通过4-戊炔酮的环化反应合成官能化呋喃和吡咯,展示了它在催化过程中的实用性 (Arcadi & Rossi, 1998)。

- 另一个应用是在钨催化的内选择性环异构化反应的计算研究中看到,表明该化合物在复杂催化反应中的作用 (Sheng et al., 2002)。

安全和危害

属性

IUPAC Name |

pent-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-3-4-5(2)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOOXMGZVWHNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223267 | |

| Record name | 2-Pentyn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-55-0 | |

| Record name | 2-Pentyn-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentyn-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentyn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PENTYN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5DN9J4L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of Pent-3-yn-2-one highlighted in the research?

A: Pent-3-yn-2-one serves as a versatile building block in organic synthesis. The research highlights its use in the synthesis of highly substituted indole derivatives []. Specifically, Scandium triflate (Sc(OTf)3) catalyzes the Friedel-Crafts alkenylation of Pent-3-yn-2-one with various aromatic amines, leading to the formation of these indole compounds [].

Q2: Can you elaborate on the regioselective modifications possible with Pent-3-yn-2-one?

A: Research demonstrates the regioselective hydrochlorination of Pent-3-yn-2-one using Tin tetrachloride (SnCl4) as a mediator []. This reaction exclusively yields the Z-isomer of the hydrochlorinated product, showcasing control over the double bond geometry []. This selectivity is valuable for subsequent transformations, particularly cross C-N coupling reactions [].

Q3: The papers mention “deconjugation” reactions. How does Pent-3-yn-2-one undergo this process?

A: Studies demonstrate a one-pot process for both hydroiodination and deconjugation of Pent-3-yn-2-one derivatives [, ]. This involves reacting aryloxy or thiophenyl substituted Pent-3-yn-2-one with a system of sodium iodide, trimethylsilyl chloride, and water in acetonitrile [, ]. This leads to the formation of (Z)-β-substituted β,γ-enones and (Z)-β-substituted α,β-unsaturated ketones [, ]. The proposed mechanism likely involves the addition of HI followed by a rearrangement.

Q4: Are there any examples of Pent-3-yn-2-one participating in multi-step reactions?

A: Yes, research highlights a tandem double-annulation reaction involving Pent-3-yn-2-one []. This reaction utilizes in situ generated enaminones (from alkyl amines and Pent-3-yn-2-one) and 1,3-dimethylalloxan []. The process proceeds through a sequence of Michael addition, aldol condensation, and double intramolecular annulation, ultimately yielding functionalized oxazolidinedione spiro analogues [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)

![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)